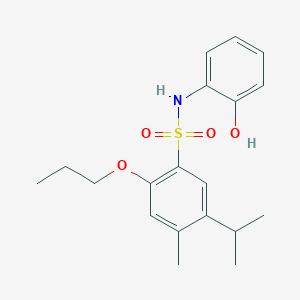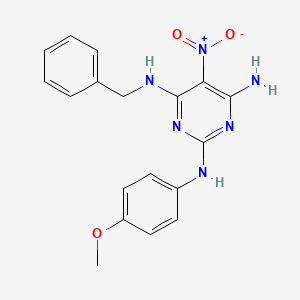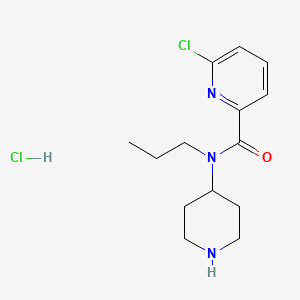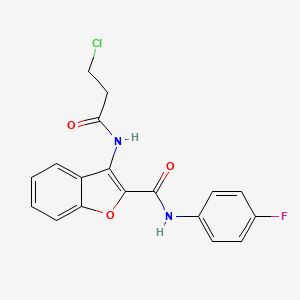![molecular formula C18H13F3N4O2 B2885857 11-oxo-N-[4-(trifluoromethyl)phenyl]-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide CAS No. 1421441-13-5](/img/structure/B2885857.png)
11-oxo-N-[4-(trifluoromethyl)phenyl]-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-oxo-N-[4-(trifluoromethyl)phenyl]-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a tetrahydrobenzoimidazo core. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-oxo-N-[4-(trifluoromethyl)phenyl]-1,8,10-triazatricyclo[7400^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-(trifluoromethyl)aniline with a suitable aldehyde to form an imine intermediate This intermediate is then cyclized with a diketone to form the imidazo[1,2-a]pyrimidine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrobenzoimidazo core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
11-oxo-N-[4-(trifluoromethyl)phenyl]-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 11-oxo-N-[4-(trifluoromethyl)phenyl]-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-oxo-N-(4-methylphenyl)-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide
- 2-oxo-N-(4-chlorophenyl)-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 11-oxo-N-[4-(trifluoromethyl)phenyl]-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide imparts unique properties, such as increased metabolic stability and enhanced biological activity. This makes it a valuable compound for further research and development compared to its analogs.
Propriétés
IUPAC Name |
2-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)10-5-7-11(8-6-10)22-16(27)14-9-15(26)24-17-23-12-3-1-2-4-13(12)25(14)17/h1-8,14H,9H2,(H,22,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVICLSBNHUYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2885777.png)
![2-cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2885779.png)


![11-(2-methoxyacetyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2885784.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide](/img/structure/B2885785.png)
![2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide](/img/structure/B2885786.png)
![1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2885787.png)
![(Z)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2885791.png)

![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2885794.png)


